molecular formula C13H12FN3 B15169936 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine CAS No. 918664-30-9

2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine

Cat. No.: B15169936
CAS No.: 918664-30-9
M. Wt: 229.25 g/mol
InChI Key: DGYLOAAKNVDXRB-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features a fluorophenyl group and an ethenyl linkage, making it a unique derivative of triazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4,6-dimethyl-1,3,5-triazine-2-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 4,6-dimethyl-1,3,5-triazine-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: A related compound with a similar fluorophenyl group but different functional groups.

    4-Fluorophenethyl alcohol: Another related compound with a hydroxyl group instead of the triazine ring.

    2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride: A compound with a similar ethenyl linkage but different heterocyclic ring.

Uniqueness

2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is unique due to its combination of a fluorophenyl group and a triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

918664-30-9

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine

InChI

InChI=1S/C13H12FN3/c1-9-15-10(2)17-13(16-9)8-5-11-3-6-12(14)7-4-11/h3-8H,1-2H3

InChI Key

DGYLOAAKNVDXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)F)C

Origin of Product

United States

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